molecular formula C8H3Cl2F5O2 B14052803 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene

1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene

Cat. No.: B14052803
M. Wt: 297.00 g/mol
InChI Key: FGHQAAIADQZNLQ-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene is a versatile, multi-halogenated aromatic building block specifically designed for advanced research and development. Its molecular structure, incorporating both dichloro and hybrid alkoxy (difluoromethoxy/trifluoromethoxy) substituents on the benzene ring, makes it a valuable intermediate in various scientific fields. In medicinal chemistry, this compound serves as a key precursor for the synthesis of complex molecules. The strategic placement of halogen atoms and fluorine-containing groups is known to be crucial in developing active pharmaceutical ingredients (APIs), as these features can significantly influence a compound's bioavailability, metabolic stability, and lipophilicity . The difluoromethoxy and trifluoromethoxy groups, in particular, are privileged motifs in drug discovery, often used to fine-tune the electronic properties and conformational stability of lead compounds . The primary value of this chemical lies in the reactivity of its chloro substituents, which can undergo selective nucleophilic aromatic substitution reactions . This allows researchers to systematically replace the chlorine atoms with a wide range of nucleophiles, including nitrogen, oxygen, and sulfur-based functional groups, enabling the construction of diverse chemical libraries. Furthermore, the presence of stable trifluoromethoxy and difluoromethoxy groups makes it an excellent model substrate for studying the introduction of these challenging motifs into more complex architectures . Beyond pharmaceutical research, this high-value synthetic intermediate is also relevant in the development of agrochemicals, materials science, and ligand design for catalysis. It is supplied as a high-purity material to ensure consistent and reliable performance in all synthetic applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H3Cl2F5O2

Molecular Weight

297.00 g/mol

IUPAC Name

1,4-dichloro-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H3Cl2F5O2/c9-3-1-2-4(10)6(17-8(13,14)15)5(3)16-7(11)12/h1-2,7H

InChI Key

FGHQAAIADQZNLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)OC(F)F)OC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Sequential Chlorination-Fluorination Approach

This two-step strategy involves chlorinating a pre-functionalized benzene derivative followed by fluorination:

Step 1: Chlorination of 2,3-Dimethoxybenzene
2,3-Dimethoxybenzene undergoes radical-initiated chlorination in a solvent such as 4-chlorobenzotrifluoride. Using chlorine gas ($$ \text{Cl}2 $$) at 90–100°C with azobisisobutyronitrile (AIBN) as a catalyst yields 1,4-dichloro-2,3-dimethoxybenzene:
$$
\text{2,3-Dimethoxybenzene} + 2\text{Cl}
2 \xrightarrow{\text{AIBN}} \text{1,4-Dichloro-2,3-dimethoxybenzene} + 2\text{HCl}
$$
Key parameters :

  • Temperature: 90–100°C
  • Catalyst: 5 wt% AIBN relative to substrate
  • Solvent: 4-Chlorobenzotrifluoride (5:1 solvent-to-substrate ratio)

Step 2: Fluorination of Methoxy Groups
The dimethoxy intermediate is treated with anhydrous HF under pressure (30–35 kg/cm²) at 80°C for 4–6 hours. This replaces methoxy (-OCH₃) groups with trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCF₂H) groups:
$$
\text{1,4-Dichloro-2,3-dimethoxybenzene} + 5\text{HF} \rightarrow \text{1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene} + 2\text{H}_2\text{O} + 2\text{HCl}
$$
Optimization notes :

  • Excess HF ensures complete fluorination.
  • Isomeric byproducts (e.g., 1,3-dichloro derivatives) are minimized using controlled stoichiometry.

Industrial-Scale Optimization

Solvent Selection

  • Chlorination : Benzotrifluoride or dichlorobenzenes are preferred over carbon tetrachloride (ozone-depleting).
  • Fluorination : Solvent-free conditions reduce purification complexity.

Catalytic Systems

  • Radical initiators : AIBN or benzoyl peroxide for controlled chlorination.
  • Acid catalysts : $$ \text{H}2\text{SO}4 $$ enhances nitration and sulfonation efficiency.

Yield and Purity Data

Parameter Value Source
Overall yield 65–72%
Purity (HPLC) 99.0–99.5%
Byproduct formation <1% ortho-isomers

Mechanistic Insights

Radical Chlorination Mechanism

AIBN generates radicals that abstract hydrogen from methoxybenzene, forming benzyl radicals. Chlorine gas ($$ \text{Cl}_2 $$) then reacts with these radicals, favoring para-substitution due to steric and electronic effects.

Fluorination with Anhydrous HF

HF acts as both a catalyst and fluorinating agent. The reaction proceeds via an $$ \text{S}N\text{2} $$ mechanism, where fluoride ions displace chloride or methoxide groups:
$$
\text{-OCH}
3 + 3\text{HF} \rightarrow \text{-OCF}3 + 3\text{H}2\text{O} $$ Partial fluorination to -OCF₂H occurs under milder conditions (lower HF excess or shorter reaction times).

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in direct arylation and coupling reactions.

    Bases: Potassium acetate (KOAc) is commonly used.

    Solvents: Organic solvents like toluene or dimethylformamide (DMF) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene depends on its application. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Effects

Table 1: Substituent Comparison

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene Cl (1,4), -OCHF₂ (2), -OCF₃ (3) Halogens, fluorinated alkoxy groups ~265.5*
2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (Oxyfluorfen) Cl (2), -O-C₆H₃(NO₂)(OEt) (1), -CF₃ (4) Nitro, ethoxy, trifluoromethyl 361.7
1-Bromo-4-(trifluoromethoxy)benzene Br (1), -OCF₃ (4) Bromine, trifluoromethoxy 241.00
1,5-Dichloro-3-Methoxy-2-nitrobenzene Cl (1,5), -OCH₃ (3), -NO₂ (2) Chlorine, methoxy, nitro 222.03

*Note: Molecular weight calculated based on formula C₇H₃Cl₂F₅O₂.

Key Observations:

Halogen vs. Fluorinated Alkoxy Groups: The target compound combines chlorine with fluorinated alkoxy groups, whereas oxyfluorfen replaces fluorinated alkoxy with a nitro-phenoxy group. Nitro groups enhance electrophilicity, making oxyfluorfen more reactive in herbicidal applications. Brominated analogs (e.g., 1-Bromo-4-(trifluoromethoxy)benzene ) exhibit higher molecular weights (~241 vs.

Electron-Withdrawing Effects :

  • Trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) groups are stronger electron-withdrawing groups (EWGs) compared to methoxy (-OCH₃) . This increases the target compound’s stability under oxidative conditions but may reduce nucleophilic aromatic substitution reactivity relative to nitro-substituted analogs.

Physical and Chemical Properties

Table 2: Physicochemical Data

Compound Name Boiling Point (°C) Density (g/cm³) Solubility (Predicted)
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene N/A N/A Low (lipophilic)
1-Bromo-4-(trifluoromethoxy)benzene 153–155 1.62 Moderate in organic solvents
1,5-Dichloro-3-Methoxy-2-nitrobenzene N/A N/A Low (polar aprotic solvents)
Key Observations:
  • The brominated analog has a well-defined boiling point (153–155°C) and high density (1.62 g/cm³), typical of heavy halogenated aromatics.
  • The target compound’s lipophilicity (inferred from fluorinated groups) suggests preferential solubility in non-polar media, contrasting with the nitro-substituted compound , which may dissolve better in polar aprotic solvents.

Biological Activity

1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene (CAS No. 1803718-17-3) is an organofluorine compound characterized by its complex structure, which includes multiple halogen substituents and a methoxy group. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C8H3Cl2F5O2
  • Molecular Weight : 297.01 g/mol
  • Purity : ≥ 98%

Biological Activity

Research into the biological activity of 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene indicates that it may interact with various biological systems. Compounds with similar structural motifs have been shown to exhibit significant binding affinities to biological targets, particularly due to the presence of halogen atoms which enhance lipophilicity and influence pharmacokinetics.

  • Receptor Interaction : Preliminary studies suggest that compounds like 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene can act as agonists or antagonists for certain nuclear receptors. This interaction is crucial for understanding their therapeutic potential.
  • Enzyme Modulation : The compound may influence cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes in the body.

Case Studies

Several studies have explored the biological implications of similar compounds, providing insights into the potential activity of 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene:

  • Study on Halogenated Compounds :
    • A study published in Molecular Cell Biology demonstrated that halogenated compounds could modulate the activity of nuclear receptors involved in xenobiotic metabolism, suggesting a similar potential for this compound .
  • Toxicological Profile :
    • The ATSDR report on dichlorobenzenes highlights the toxicological aspects of halogenated compounds, indicating that exposure could lead to various health effects depending on the structure and substituents present .

Comparative Analysis

To better understand the uniqueness of 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
1,4-Dichloro-2-difluoromethoxybenzeneC7H5Cl2F2OLacks trifluoromethoxy group
1,4-Dichloro-3-trifluoromethylbenzeneC7H3Cl2F3Contains only trifluoromethyl substituent
1,4-Difluoro-2-chlorobenzeneC7H4ClF2Contains fewer halogen substitutions

This table illustrates how the specific arrangement and types of substituents contribute significantly to the chemical behavior and potential applications of these compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

  • Answer: Common routes involve sequential halogenation and alkoxy substitution. For example, trifluoromethoxy groups can be introduced via nucleophilic aromatic substitution using Cu-mediated reactions or via hydrogenolysis of pre-functionalized intermediates (e.g., 4-chloro derivatives) . Chlorination typically employs Cl₂ or SO₂Cl₂ under controlled temperatures (0–25°C), while difluoromethoxy groups may require deoxofluorination reagents like DAST. Solvent choice (e.g., DMF, THF) and catalysts (e.g., Cs₂CO₃ for deprotonation) critically affect regioselectivity and by-product formation .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Answer:

  • ¹⁹F NMR : Resolves trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCF₂H) groups, with δ ~55–60 ppm for -OCF₃ and ~85–90 ppm for -OCF₂H .
  • GC-MS/EI : Identifies molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Cl or -OCF₃ groups).
  • IR Spectroscopy : Confirms C-F stretches (1000–1300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. What are the typical impurities in its synthesis, and how are they mitigated?

  • Answer: Common impurities include regioisomers (e.g., 1,3-dichloro derivatives) and incomplete substitution products. These are minimized by optimizing stoichiometry (e.g., excess fluorinating agents) and reaction time. Purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) or recrystallization in ethanol/water mixtures is standard .

Advanced Research Questions

Q. How do steric and electronic effects govern regioselectivity during multi-substitution on the benzene ring?

  • Answer: Electron-withdrawing groups (Cl, -OCF₃) deactivate the ring, directing subsequent substitutions to meta/para positions. Steric hindrance from bulky substituents (e.g., -OCF₂H) can override electronic effects, favoring less hindered positions. Computational models (DFT) predict activation barriers for competing pathways, aiding in precursor design .

Q. What strategies address contradictions in reported reaction outcomes (e.g., conflicting yields or isomer ratios)?

  • Answer: Discrepancies often arise from trace moisture (deactivates fluorinating agents) or variable catalyst purity. Controlled experiments under inert atmospheres (N₂/Ar) and standardized reagent sources (e.g., anhydrous CuI for Ullmann couplings) improve reproducibility. Kinetic studies (e.g., in situ NMR) can identify rate-determining steps .

Q. How does the compound’s stability under thermal or photolytic conditions impact its applicability in materials science?

  • Answer: Accelerated stability studies (e.g., TGA/DSC) reveal decomposition thresholds (~200°C for C-F bond cleavage). Photodegradation pathways (UV-Vis irradiation) generate radicals detectable via EPR. Stabilizers like hindered amine light stabilizers (HALS) or antioxidants (BHT) are tested to extend utility in optoelectronic materials .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess oxidative addition feasibility with Pd catalysts. Solvent effects (PCM models) and ligand selection (e.g., SPhos vs. XPhos) are modeled to optimize coupling efficiency. Experimental validation uses kinetic isotope effects (KIE) studies .

Methodological Notes

  • Synthesis Optimization : Use Schlenk lines for moisture-sensitive steps and monitor reactions via TLC (silica GF₂₅₄) with UV/fluorescence detection .
  • Data Validation : Cross-reference NMR shifts with databases (PubChem, Reaxys) and confirm purity via HPLC (C18 columns, acetonitrile/water mobile phases) .

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